Methyl erucate

Catalog No.
S619214
CAS No.
1120-34-9
M.F
C23H44O2
M. Wt
352.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl erucate

CAS Number

1120-34-9

Product Name

Methyl erucate

IUPAC Name

methyl (Z)-docos-13-enoate

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10-

InChI Key

ZYNDJIBBPLNPOW-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC

Synonyms

(13Z)-13-Docosenoic Acid Methyl Ester; (Z)-13-Docosenoic Acid Methyl Ester; Brassidic acid methyl ester; (Z)-Erucic acid methyl ester; Agnique ME 22U; Methyl 13(Z)-docosenoate; Methyl cis-13-docosenoate; Methyl erucate

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC

Biofuel Production:

Methyl erucate, like other FAMEs, can be used as a biodiesel feedstock. Biodiesel is a renewable and biodegradable alternative to traditional diesel fuel. Studies have shown that methyl erucate has good combustion properties and can be readily converted into biodiesel through transesterification []. However, its high melting point and viscosity compared to other biodiesel feedstocks like soybean oil require further research on optimizing its use in cold climates or blending with other biofuels [].

Industrial Applications:

Methyl erucate's unique properties, such as its lubricity and hydrophobicity, make it a potential candidate for various industrial applications. Research suggests its potential use in:

  • Lubricants: Methyl erucate's lubrication properties have been explored for use in greases and lubricants, particularly in environmentally sensitive applications due to its biodegradability [].
  • Cosmetics and Pharmaceuticals: Its emolliency and ability to form stable emulsions make methyl erucate a potential ingredient in cosmetic formulations and drug delivery systems [].
  • Plastics and Polymers: Research suggests its potential use as a plasticizer or bio-based component in the development of biodegradable polymers [].

Research in Biological Systems:

Methyl erucate's interaction with biological systems is also being explored in scientific research. Studies have investigated its potential effects on:

  • Cellular Signaling: Research suggests that methyl erucate might influence certain cellular signaling pathways, potentially impacting cell growth and differentiation [].
  • Antimicrobial Activity: Some studies have shown that methyl erucate exhibits antimicrobial activity against certain fungi and bacteria, although further research is needed to understand its mechanisms and potential applications.

Environmental Research:

Methyl erucate's presence and fate in the environment are also relevant areas of scientific research. Studies are investigating its:

  • Biodegradation: Understanding how readily methyl erucate breaks down in different environments is crucial for assessing its potential environmental impact.
  • Soil Health: Research suggests that methyl erucate might influence soil microbial activity and plant growth, requiring further investigation of its potential benefits or drawbacks in agricultural settings.

Molecular Structure Analysis

Methyl erucate has a long, straight hydrocarbon chain with a terminal carboxylic acid group esterified with methanol (methyl group). Its key features include:

  • A 22-carbon chain (docosenoate) with a cis double bond at the 13th position (cis-13) [].
  • A terminal carboxyl group (COOH) esterified with methanol (CH3O-) to form a methyl ester (COOCH3) [].
  • The presence of a cis double bond creates a kink in the molecule, influencing its packing and interactions with other molecules.

Chemical Reactions Analysis

Synthesis

Methyl erucate can be obtained through various methods, including:

  • Esterification: Reaction of erucic acid (C22H42O2) with methanol (CH3OH) in the presence of an acid catalyst.

CH3COOH (Erucic Acid) + CH3OH (Methanol) -> CH3COOCH3 (Methyl Erucate) + H2O (Water)

  • Transesterification: Reaction of plant oils rich in erucic acid (e.g., rapeseed oil) with methanol and a catalyst like sodium hydroxide (NaOH).

Triglyceride (Oil) + 3 CH3OH (Methanol) -> 3 FAMEs (including Methyl Erucate) + Glycerol

Decomposition

Methyl erucate can undergo hydrolysis under acidic or basic conditions, breaking down into erucic acid and methanol.

CH3COOCH3 (Methyl Erucate) + H2O (Water) -> CH3COOH (Erucic Acid) + CH3OH (Methanol)

Other Reactions

Methyl erucate can potentially participate in various reactions typical of long-chain fatty acid methyl esters, such as:

  • Oxidation: Reacting with oxygen to form peroxides.
  • Hydrogenation: Saturation of the double bond to form methyl eruciate (saturated version).

Note

In-depth research on the specific reaction kinetics and conditions for these reactions is ongoing.


Physical And Chemical Properties Analysis

  • Melting Point: 33-34 °C.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Low solubility in water (around 0.1 mg/mL) but soluble in organic solvents like hexane and chloroform.
  • Stability: Relatively stable under normal storage conditions but susceptible to oxidation at high temperatures.
  • Plant Defense: Methyl erucate might contribute to plant defense mechanisms against herbivores due to its repellent or deterrent properties.
  • Fuel Source: As a FAME, methyl erucate has potential as a biofuel due to its high energy content.

XLogP3

9.8

LogP

9.32 (LogP)

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

DT8R52277S

GHS Hazard Statements

Aggregated GHS information provided by 28 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 23 of 28 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 28 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1120-34-9

Wikipedia

Methyl (Z)-docos-13-enoate

General Manufacturing Information

13-Docosenoic acid, methyl ester, (13Z)-: ACTIVE

Dates

Modify: 2023-08-15
1. J. Kramer et al. “Effects of dietary saturated fat on erucic acid induced myocardial lipidosis in rats” Lipids, vol. 27 pp. 619-623, 19922. C. Murphy, E. Murphy, and M. Golovko “Erucic Acid is Differentially Taken up and Metabolized in Rat Liver and Heart” Lipids, vol. 43 pp 391, 20083. H. Moser et al. “Follow-up of 89 asymptomatic patients with adrenoleukodystrophy treated with Lorenzo/'s oil” Arch Neurol., vol. 62 pp. 1073-1080, 20054. J. Li et al. “Evaluating the trans Fatty Acid, CLA, PUFA and Erucic Acid Diversity in Human Milk from Five Regions in China” Lipids, vol. 44 pp. 257-271, 20095. T. Green and S. Innis “Low erucic acid canola oil does not induce heart triglyceride accumulation in neonatal pigs fed formula” Lipids, vol. 35 pp. 607-612, 2000

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